molecular formula C18H17N5O4S2 B2383144 N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224015-30-8

N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2383144
CAS No.: 1224015-30-8
M. Wt: 431.49
InChI Key: QNOLQWQEBHAODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by three key structural motifs:

Benzodioxole moiety: A 1,3-benzodioxol-5-yl group attached via an acetamide linker, contributing to π-π stacking interactions and metabolic stability .

Thiazolopyrimidine core: A fused bicyclic system associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation .

The compound’s synthesis typically involves multi-step reactions, including cyclization of thiomorpholine with thiazolopyrimidine precursors and subsequent coupling to the benzodioxol-acetamide moiety under controlled conditions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S2/c24-14(20-11-1-2-12-13(7-11)27-10-26-12)8-23-9-19-16-15(17(23)25)29-18(21-16)22-3-5-28-6-4-22/h1-2,7,9H,3-6,8,10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOLQWQEBHAODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the construction of the thiomorpholinothiazolo[4,5-d]pyrimidine core. The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its closest analogs:

Compound Name Substituents Biological Activity Key Distinctions
Target Compound - 2-Thiomorpholine
- Benzodioxol-5-yl acetamide
Enzyme inhibition (kinases), anticancer Unique combination of sulfur-rich thiomorpholine and benzodioxol groups enhances binding to hydrophobic enzyme pockets .
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6-yl)acetamide () - 2-Morpholine
- Chlorinated methoxyphenyl
Antimicrobial Morpholine (oxygen-based) vs. thiomorpholine (sulfur-based) alters solubility and target affinity .
N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide () - 2-Thiomorpholine
- 2-Methoxyphenyl
Anticancer Methoxyphenyl lacks benzodioxol’s metabolic stability, reducing bioavailability .
2-[7-oxo-2-(pyrrolidin-1-yl)-thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide () - 2-Pyrrolidine
- Trimethylphenyl
Undisclosed (likely kinase inhibition) Pyrrolidine’s smaller ring size decreases steric hindrance but limits sulfur-mediated interactions .

Mechanistic Divergence

  • Enzyme Inhibition : The target compound’s thiomorpholine group facilitates covalent binding to cysteine residues in kinase active sites, a mechanism absent in morpholine or pyrrolidine derivatives .
  • Antimicrobial Activity : Benzodioxol-acetamide derivatives (e.g., ) show broad-spectrum antimicrobial effects (MIC = 2–8 µg/mL against S. aureus), whereas thiomorpholine analogs prioritize eukaryotic targets .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of growing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxole moiety and a thiazolo-pyrimidine scaffold. Its molecular formula is C19H19N5O4SC_{19}H_{19}N_{5}O_{4}S with a molecular weight of approximately 393.42 g/mol. The structural representation can be summarized as follows:

Property Details
Molecular Formula C19H19N5O4S
Molecular Weight 393.42 g/mol
CAS Number 688060-26-6
SMILES Notation Cc1cc2c(c1)OCO2C(=O)NC@HC(=O)SCCN(C)C

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzodioxole ring followed by the construction of the thiazolo-pyrimidine structure. Recent methodologies have focused on optimizing yields and simplifying reaction conditions.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and activation of apoptotic pathways through caspase-dependent mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could be a potential candidate for developing new antibacterial agents.

Antitubercular Activity

Recent investigations into its antitubercular activity have shown promising results against Mycobacterium tuberculosis. The compound was tested using the microplate Alamar blue assay, demonstrating effective inhibition comparable to standard antitubercular drugs.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may act on various receptors influencing cellular signaling pathways.
  • Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways has been highlighted in several studies.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : A study reported an IC50 value of 6.21 μM for MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics.
  • Antibacterial Efficacy : Another study demonstrated MIC values ranging from 15 to 30 µg/mL against various bacterial strains.
  • In Vivo Studies : Animal models have been utilized to further validate the anticancer effects observed in vitro, showing tumor reduction upon treatment with the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.